[1-(4-Methoxyphenyl)-2-phenylethyl]methylamine
Overview
Description
[1-(4-Methoxyphenyl)-2-phenylethyl]methylamine: is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an ethyl chain and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine typically involves the reaction of 4-methoxybenzaldehyde with phenylacetonitrile in the presence of a base, followed by reduction and methylation steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium borohydride or lithium aluminum hydride for the reduction process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride to yield secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other functional groups such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or methanol as solvents.
Substitution: Halogenating agents, amines, solvents like dichloromethane or toluene.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines, alcohols.
Substitution: Halogenated derivatives, substituted amines.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine:
- Explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry:
- Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, leading to changes in their activity and subsequent physiological effects. The pathways involved may include signal transduction cascades, modulation of enzyme activity, and alterations in gene expression.
Comparison with Similar Compounds
- 4-Methoxyphenethyl alcohol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Comparison:
- 4-Methoxyphenethyl alcohol : Similar in structure but lacks the ethyl chain and methylamine group, making it less versatile in certain chemical reactions.
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline : Contains an additional dimethylamino group, which can influence its reactivity and interaction with biological targets.
- 2-Methoxy-5-((phenylamino)methyl)phenol : Features a phenol group, which can affect its solubility and reactivity compared to [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine.
Conclusion
This compound is a compound of significant interest due to its diverse applications in chemistry, biology, medicine, and industry Its unique structure allows it to undergo various chemical reactions, making it a valuable intermediate in synthetic processes
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-methyl-2-phenylethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-17-16(12-13-6-4-3-5-7-13)14-8-10-15(18-2)11-9-14/h3-11,16-17H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBRASOCYMAZJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93027-02-2 | |
Record name | NSC165851 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165851 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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